Isoxazolo[5,4-D]pyrimidin-4-amine
Description
Structure
2D Structure
Properties
CAS No. |
632291-82-8 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C5H4N4O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H2,6,7,8) |
InChI Key |
QBGGOTBDMLWWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC2=NC=NC(=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Isoxazolo 5,4 D Pyrimidin 4 Amine
Established Synthetic Routes to the Isoxazolo[5,4-D]pyrimidine (B13100350) Scaffold
The construction of the isoxazolo[5,4-d]pyrimidine core can be broadly categorized into two main approaches: the cyclization of a pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted isoxazole (B147169) derivative, or the formation of the isoxazole ring onto a pyrimidine precursor. nih.gov The former strategy is more commonly employed due to the accessibility of versatile isoxazole building blocks. nih.govsemanticscholar.orgmdpi.com
Cyclization Strategies for Isoxazole Ring Formation
The synthesis of the isoxazole ring is a critical initial step in many synthetic routes. A common method involves the reaction of aldehydes with hydroxylamine (B1172632) to form oximes. nih.govsemanticscholar.org These oximes are then converted to N-hydroxyimidoyl chlorides using a chlorinating agent like N-chlorosuccinimide (NCS). nih.govsemanticscholar.org The subsequent cyclization to form the isoxazole ring is often achieved by reacting the N-hydroxyimidoyl chlorides with a C2-synthon, such as 2-cyanoacetamide (B1669375), in the presence of a base like sodium ethoxide. nih.govsemanticscholar.org This reaction yields 5-aminoisoxazole-4-carboxamides, which are key intermediates for the subsequent pyrimidine ring formation. nih.govsemanticscholar.org
Another approach to isoxazole synthesis involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nanobioletters.comorganic-chemistry.org Additionally, the reaction of β-formyl enamides with urea (B33335) under microwave irradiation, catalyzed by samarium chloride, provides a pathway to isoxazole derivatives. organic-chemistry.org
Cyclization Strategies for Pyrimidine Ring Formation
The formation of the pyrimidine ring typically follows the construction of a functionalized isoxazole. A prevalent method involves the condensation of 5-aminoisoxazole-4-carboxamides with reagents that provide the remaining atoms for the pyrimidine ring. nih.govsemanticscholar.orgnih.gov For instance, reaction with ethyl trifluoroacetate (B77799) and sodium ethoxide leads to the formation of isoxazolo[5,4-d]pyrimidin-4-ols. nih.govsemanticscholar.org Similarly, treatment with triethyl orthoformate in acetic anhydride (B1165640) results in the corresponding isoxazolo[5,4-d]pyrimidin-4(5H)-ones. nih.govmdpi.com
In an alternative strategy, 5-aminoisoxazole-4-carbonitrile (B1330547) can serve as a versatile starting material. mdpi.com Reaction with triethyl orthoformate can yield an intermediate imidoester, which upon ring closure with an amine, forms the 7-amino-oxazolo[5,4-d]pyrimidine ring system. nih.govnih.gov The use of primary aliphatic amines in excess can lead to the removal of protecting groups and simultaneous cyclization to the pyrimidine ring. nih.govmdpi.com
Multi-Step Synthetic Procedures and Optimization
The synthesis of Isoxazolo[5,4-d]pyrimidin-4-amine and its analogs often involves multi-step sequences that have been optimized for efficiency and yield. nih.govsemanticscholar.orgnih.govmdpi.com A common six-step procedure starts from commercially available acids or aldehydes. nih.govsemanticscholar.org The acids are converted to aldehydes, which are then transformed into oximes and subsequently N-hydroxyimidoyl chlorides. nih.govsemanticscholar.org Cyclization with 2-cyanoacetamide furnishes the 5-aminoisoxazole-4-carboxamide (B1610676) intermediate. nih.govsemanticscholar.org The second cyclization to form the pyrimidine ring is followed by conversion of the resulting hydroxyl group at C-4 to a leaving group, such as a chloride, to facilitate the introduction of the C-4 amine. nih.govsemanticscholar.org
Optimization efforts have focused on various aspects of the synthesis. For instance, in the synthesis of 2-aminopyrimidines, the choice of base and the molar ratio of reactants have been shown to significantly impact reaction outcomes. nih.gov While conventional methods often require long reaction times, ultrasound-assisted cyclization has been shown to accelerate the formation of pyrimidine rings. nih.gov
Derivatization Strategies for this compound Analogues
The core this compound structure provides multiple sites for chemical modification, allowing for the synthesis of diverse libraries of analogs with varied properties. nih.govsemanticscholar.org
Substituent Introduction at Key Positions (e.g., C-3, C-6, N-5, C-4 amine)
The introduction of substituents at various positions on the isoxazolo[5,4-d]pyrimidine scaffold is a key strategy for exploring structure-activity relationships.
C-3 Position: The substituent at the C-3 position of the isoxazole ring is often determined by the choice of the initial aldehyde or acid starting material. nih.govsemanticscholar.org This allows for the introduction of a wide range of aryl and alkyl groups.
C-6 Position: The substituent at the C-6 position is typically introduced during the pyrimidine ring formation. For example, using ethyl trifluoroacetate leads to a trifluoromethyl group at C-6. nih.govsemanticscholar.org
N-5 Position: N-alkylation of the isoxazolo[5,4-d]pyrimidin-4(5H)-one core is a common method for introducing substituents at the N-5 position. nih.gov This is often achieved using an alkyl halide in the presence of a base like sodium hydride and a phase-transfer catalyst such as benzyltriethylammonium chloride (BTEAC). nih.govmdpi.com
C-4 Amine: The amine at the C-4 position is a crucial site for derivatization. The 4-chloro derivative of the isoxazolo[5,4-d]pyrimidine scaffold serves as a key intermediate for nucleophilic substitution with a variety of primary and secondary amines to introduce diverse substituents. nih.gov This allows for the exploration of different aliphatic and aromatic amines at this position. nih.gov
Functional Group Interconversions on the Isoxazolo[5,4-D]pyrimidine Core
Functional group interconversions provide another avenue for modifying the Isoxazolo[5,4-d]pyrimidine scaffold.
A key transformation is the conversion of the isoxazolo[5,4-d]pyrimidin-4-ol to a 4-chloro derivative. nih.govsemanticscholar.org This is typically achieved using reagents like phosphoryl chloride (POCl₃). nih.govsemanticscholar.org For substrates sensitive to acidic conditions, an alternative method involves converting the hydroxyl group to a mesylate, which also serves as a good leaving group for subsequent nucleophilic substitution. nih.gov
Another example of functional group interconversion is the transformation of a cyano substituent into a tetrazole ring. This can be accomplished by reacting the cyano-substituted compound with sodium azide (B81097) in the presence of an ammonium (B1175870) salt. nih.gov
Novel Synthetic Approaches and Catalyst Applications in the Synthesis of this compound and its Derivatives
The development of efficient and sustainable synthetic routes to access the isoxazolo[5,4-d]pyrimidine scaffold is an area of active research. Modern methodologies focus on improving reaction efficiency, reducing environmental impact, and allowing for the diverse functionalization of the core structure. These approaches include the development of one-pot reactions and the application of green chemistry principles through innovative catalytic systems.
One-Pot Synthesis Methodologies
One-pot synthesis offers a significant advantage by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates. This approach saves time, resources, and reduces waste. A notable example is the facile and efficient sodium hydroxide (B78521) (NaOH)-promoted one-pot, three-component regioselective synthesis of various isoxazolo[5,4-d]pyrimidine derivatives. researchgate.net This method involves the reaction between an aryl isothiocyanate, an active methylene (B1212753) compound, and an amine, showcasing a streamlined route to complex heterocyclic systems.
A significant development in this area is a one-pot multicomponent strategy for the direct regioselective synthesis of novel isoxazolo[5,4-d]pyrimidines. researchgate.net This method is noted for being facile, capable, and atom-economical. For instance, the synthesis of 5,7-dimethyl-3-(arylamino)isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones and their 6-thioxo analogues has been successfully achieved through a three-component reaction. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Promoter/Catalyst | Product Type | Reference |
| Aryl isothiocyanate | N,N-dimethylbarbituric acid | Amine | NaOH | 5,7-dimethyl-3-(arylamino)isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones | researchgate.net |
| Aryl isothiocyanate | N,N-dimethylthiobarbituric acid | Amine | NaOH | 5,7-dimethyl-3-(arylamino)-6-thioxo-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-ones | researchgate.net |
While multi-step syntheses are also common for generating libraries of compounds for structure-activity relationship studies, they are generally more resource-intensive. For example, a six-step procedure was employed to prepare a series of 45 different 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines. nih.gov This process began with commercially available acids or aldehydes and proceeded through the formation of oximes and N-hydroxyimidoyl chlorides to build the isoxazole ring before constructing the pyrimidine portion. nih.gov
Green Chemistry Principles in Isoxazolo[5,4-d]pyrimidine Synthesis
The integration of green chemistry principles into the synthesis of isoxazolo[5,4-d]pyrimidines aims to reduce the environmental footprint of chemical processes. This is often achieved through the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
Recent research has highlighted the use of novel nanocatalysts to promote reactions under green conditions. For example, a mesoporous zirconocene-containing nanocatalyst has been developed for the synthesis of potential hNMDA receptor allosteric modulators, showcasing an application of advanced catalytic systems. researchgate.net Another approach involves a g-C3N4·OH nanocomposite, which has been used as a highly efficient catalyst for multicomponent reactions in an aqueous environment at room temperature. researchgate.net
The use of magnetic nanoparticles (MNPs) as catalysts represents a significant step towards sustainable synthesis. For instance, CuFe2O4 nanoparticles have been utilized to promote the N-acetylation of arylamines and the one-pot reductive acetylation of aromatic nitro compounds in water. researchgate.net A key advantage of these magnetic nanoparticles is their easy separation from the reaction mixture using an external magnetic field, allowing them to be reused multiple times without a significant loss of catalytic activity. researchgate.net
Another innovative system involves a Cu(II)-containing mesoporous nanocatalyst, Fe3O4@EDTA@Cu(II), which has shown high catalytic activity for the reduction and one-pot reductive acetylation of nitroarenes and N-acetylation of arylamines in water at a moderate temperature of 60 °C. researchgate.net These examples demonstrate a clear trend towards developing more sustainable and efficient catalytic systems for the synthesis of complex heterocyclic compounds like isoxazolo[5,4-d]pyrimidines.
| Catalyst System | Reaction Type | Solvent | Key Green Feature(s) | Reference |
| g-C3N4·OH nanocomposite | Multicomponent reaction | Aqueous | Room temperature, aqueous medium | researchgate.net |
| CuFe2O4 MNPs | N-acetylation, Reductive acetylation | Water | Reusable magnetic catalyst, water as solvent | researchgate.net |
| Fe3O4@EDTA@Cu(II) | Reduction, Reductive acetylation, N-acetylation | Water | Reusable magnetic catalyst, water as solvent, moderate temperature | researchgate.net |
Structure Activity Relationship Sar Studies of Isoxazolo 5,4 D Pyrimidin 4 Amine Derivatives
Elucidation of Key Pharmacophoric Features for Biological Modulations
The biological activity of isoxazolo[5,4-d]pyrimidine (B13100350) derivatives is intrinsically linked to a set of key pharmacophoric features. These features represent the essential spatial and electronic arrangement of atoms or groups necessary for molecular recognition and interaction with a biological target.
For a series of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives acting as Toll-like receptor 7 (TLR7) agonists, a defined pharmacophore has been identified. acs.org This model includes hydrophobic features, represented by yellow spheres in binding mode diagrams, and hydrogen bond donors and acceptors, indicated by red arrows. acs.org The core isoxazolo[5,4-d]pyrimidine scaffold itself is a crucial element, often positioned within the ATP binding site of target kinases. mdpi.com In some instances, the isoxazole (B147169) moiety is responsible for forming critical hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. mdpi.com
The structural similarity of the oxazolo[5,4-d]pyrimidine (B1261902) core to purine (B94841) bases like adenine (B156593) and guanine (B1146940) is a fundamental aspect of their design, suggesting their potential to act as competitive inhibitors in nucleic acid synthesis pathways. nih.gov For certain anticancer applications, a pharmacologically favorable isoxazole substituent at the C2 position, combined with aliphatic amino chains at the C7 position of the condensed heterocyclic system, has been identified as a key feature. nih.govresearchgate.net This highlights the modular nature of the pharmacophore, where different regions of the molecule contribute distinct functionalities.
Impact of Substituent Variations on Molecular Interactions
The potency and selectivity of isoxazolo[5,4-d]pyrimidin-4-amine derivatives can be finely tuned by altering the substituents at various positions of the heterocyclic core. These modifications directly influence the molecule's size, shape, lipophilicity, and electronic properties, thereby affecting its binding affinity and interaction with biological targets.
Analysis of Substituent Effects at Aromatic and Heteroaromatic Moieties
Substituents on aromatic and heteroaromatic rings attached to the isoxazolo[5,4-d]pyrimidine core play a pivotal role in modulating biological activity.
For TLR7 agonists, a 4-fluorophenyl substituent at position C3 of the isoxazole ring was found to engage in a hydrophobic interaction with a phenylalanine residue (Phe351). acs.org Replacing a chlorine atom with fluorine in this position led to improved potency. acs.org Conversely, the introduction of a nitro group on the phenyl ring, regardless of its position, resulted in a loss of activity. acs.org
In the context of anticancer activity, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), the nature and position of substituents on an aniline (B41778) moiety at the C7 position are critical. mdpi.com For instance, 4-CH3 and 4-CF3 substituents on the aniline ring were found to be favorable for inhibitory potency. mdpi.com A comparison between 2-chloroanilino and 4-chloroanilino derivatives showed a significant increase in activity for the para-substituted compound, highlighting the importance of substituent placement. mdpi.com For inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), the introduction of an isoxazole ring at the para position of an aniline moiety resulted in a potent inhibitor. nih.gov
Role of Aliphatic and Cyclic Substituents in Modulating Activity
Aliphatic and cyclic substituents also exert a significant influence on the biological profile of this compound derivatives.
In the development of TLR7 agonists, replacing an aromatic ring at the C4 position with aliphatic rings like cyclopropane (B1198618) and piperidine (B6355638) was explored. acs.org A lipophilic cyclopropyl (B3062369) derivative with a 3-methylpiperidine (B147322) substituent at C4 demonstrated agonist activity. acs.org The 3-methylpiperidine substituent itself appeared to be crucial for activity, as its removal or a change in the methyl group's position on the piperidine ring impacted potency. acs.org In contrast, derivatives with an isobutylamine (B53898) substituent at C4 were either inactive or cytotoxic. acs.org
For IDO1 inhibitors, the introduction of lipophilic fragments such as a trifluoromethyl group or a cyclohexyl group on an aniline moiety led to potent compounds. nih.gov Conversely, polar groups like a dimethylamino group or an acidic tetrazole moiety resulted in weak or inactive compounds. nih.gov This suggests that lipophilicity at this position is a key determinant of activity.
Positional Isomerism and Scaffold Hybridization in SAR Optimization
The strategic exploration of positional isomerism and the hybridization of the isoxazolo[5,4-d]pyrimidine scaffold with other heterocyclic systems are advanced strategies for optimizing SAR.
Positional isomerism, which involves altering the attachment points of substituents or the arrangement of atoms within the core structure, can have profound effects on biological activity. For instance, in a series of oxazolo[5,4-d]pyrimidine derivatives, the 6-benzyl-7(6H)-imine isomers displayed a range of activities against cancer cell lines, indicating that the position of the benzyl (B1604629) moiety is critical for biological function. mdpi.com
Scaffold hybridization, the fusion or linking of the isoxazolo[5,4-d]pyrimidine core with other pharmacologically relevant moieties, is another powerful tool. The design of novel TLR7 agonists was inspired by replacing the quinazoline (B50416) ring in known agonists with the isoxazolo[5,4-d]pyrimidine heterocycle. nih.gov This modification aimed to create a new chemotype with improved properties. nih.gov Similarly, linking an isoxazole moiety with an oxazolo[5,4-d]pyrimidine core has been explored to create hybrid compounds for the potential inhibition of VEGFR-2. mdpi.com This approach leverages the favorable features of both scaffolds to enhance binding and activity.
Rational Design Principles Derived from SAR Data
The culmination of extensive SAR studies is the formulation of rational design principles that guide the development of new, more potent, and selective this compound derivatives. These principles are derived from a systematic analysis of the relationship between chemical structure and biological activity.
A key principle is the importance of the core scaffold as a central anchoring point. For many kinase inhibitors, the isoxazolo[5,4-d]pyrimidine moiety is designed to fit into the ATP binding pocket. mdpi.com The substituents are then strategically placed to interact with specific sub-pockets and amino acid residues.
Another guiding principle is the tuning of physicochemical properties through substituent modification. For example, the introduction of lipophilic groups at certain positions can enhance membrane permeability and hydrophobic interactions within the binding site, as seen with TLR7 agonists and IDO1 inhibitors. acs.orgnih.gov Conversely, the addition of polar groups can improve solubility but may be detrimental to activity if they disrupt key hydrophobic interactions. nih.gov
Finally, computational methods such as molecular docking play a crucial role in rational design. By visualizing the binding modes of derivatives within a target's active site, researchers can predict which modifications are likely to improve affinity and selectivity, thereby prioritizing synthetic efforts. mdpi.comnih.gov This synergy between experimental SAR data and in silico modeling accelerates the discovery of new and effective this compound-based therapeutic agents.
Computational and Theoretical Investigations of Isoxazolo 5,4 D Pyrimidin 4 Amine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target.
Molecular docking studies have been employed to predict the binding modes and affinities of isoxazolo[5,4-d]pyrimidine (B13100350) derivatives with various protein targets. For instance, in the context of Toll-like receptor 7 (TLR7) agonists, docking simulations of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives were performed to understand their binding within the TLR7 active site. The potential binding modes were ranked based on their calculated affinities, providing a rationale for the observed biological activity. acs.org
Similarly, in the pursuit of novel anticancer agents, molecular docking has been used to assess the binding mode of oxazolo[5,4-d]pyrimidine (B1261902) derivatives to the active site of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.govresearchgate.net This analysis helps in identifying derivatives with potent inhibitory activity. For example, in silico analysis suggested that the oxazolo[5,4-d]pyrimidine moiety can position itself in the ATP binding site of VEGFR2. mdpi.com
In the case of Factor Xa (FXa) inhibitors, docking investigations of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives revealed specific interactions within the FXa protein. nih.gov These studies are crucial for designing compounds with strong inhibitory activity and high selectivity. nih.gov
A study on a pyrazolo[3,4-d]pyrimidin-4-amine derivative containing an isoxazole (B147169) moiety as a RET inhibitor showed through docking studies how the isoxazole group contributes to improved binding affinity. nih.gov
The following table summarizes the binding affinities of selected Isoxazolo[5,4-d]pyrimidine derivatives against their respective targets as reported in the literature.
| Compound/Derivative | Target Protein | Binding Affinity/Activity |
| 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivative (21a) | Toll-like Receptor 7 (TLR7) | EC50 = 7.8 μM |
| Oxazolo[5,4-d]pyrimidine derivative (3g) | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | CC50 = 58.4 µM (against HT29 cell line) |
| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine (5) | Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) | IC50 = 0.33 µM |
| Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative (6g) | Factor Xa (FXa) | IC50 = 0.013μM |
This table is for illustrative purposes and includes data for structurally related compounds to provide context for the potential of Isoxazolo[5,4-d]pyrimidin-4-amine scaffolds.
A critical aspect of molecular docking is the identification of key amino acid residues in the binding pocket that form crucial interactions with the ligand. These interactions, such as hydrogen bonds and hydrophobic interactions, are vital for the stability of the ligand-protein complex.
For the TLR7 agonist, compound 21a, docking studies predicted that the 4-fluorophenyl substituent engages in a hydrophobic interaction with Phe351. acs.org Furthermore, hydrogen bonds were predicted to form between the trifluoromethyl group and the amino acid residues Lys432 and Tyr356. acs.org The protein-ligand interaction profiler (PLIP) also indicated hydrophobic interactions with Val381 and Leu557. acs.org
In the context of VEGFR2 inhibition by an oxazolo[5,4-d]pyrimidine derivative, molecular docking analysis revealed that the isoxazole moiety forms hydrogen bonds with key amino acids Glu885 and Cys919 in the hinge region of the kinase domain. mdpi.com An additional hydrogen bond was established between the imino group of the oxazolo[5,4-d]pyrimidine core and the conserved DFG domain. mdpi.com Another study suggested that the oxazolo[5,4-d]pyrimidine moiety can form two hydrogen bonds with the NH group of Lys-868 and the backbone NH group of Asp-1046. mdpi.com
For the FXa inhibitor 6g, docking studies showed that the pyrimidone ring of the molecule forms a π-π interaction with the phenyl ring of Tyr99. nih.gov The carbonyl group in the P1 moiety was found to form multiple hydrogen bonds with Ser214 and Trp215. nih.gov
In the case of the RET inhibitor 6i, docking studies revealed that the isoxazole moiety is responsible for enhancing binding affinity by providing an additional site for hydrogen bonding with Lys758. nih.gov
These detailed interaction analyses are fundamental for the structure-based design of more potent and selective inhibitors.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which can be correlated with their reactivity and biological activity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in quantum chemical calculations. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. While specific HOMO-LUMO energy values for this compound were not found in the provided search results, studies on related isoxazole systems have shown a relationship between quantum chemical parameters and immunological activity. researchgate.net
The following table illustrates hypothetical HOMO-LUMO energy data for a representative Isoxazolo[5,4-d]pyrimidine derivative to demonstrate the type of information generated from such calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table is a hypothetical representation and is not based on specific experimental or calculated data for this compound from the provided search results.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This information can be crucial for understanding ligand-receptor interactions. Although specific MEP maps for this compound were not available in the search results, this technique is a standard component of computational studies on heterocyclic compounds.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening have been pivotal in the discovery and optimization of this compound derivatives as potent and selective TLR7 agonists. These computational techniques have enabled the rational design of a focused library of compounds based on the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold. nih.gov
A key study in this area involved the design and synthesis of 45 derivatives with various substituents at the R¹ and R² positions. nih.gov The goal was to identify novel chemotypes with improved potency and selectivity for TLR7. nih.gov
Pharmacophore Features and Binding Mode Analysis:
Docking studies of the most promising agonist, compound 21a , into the active site of TLR7 have provided valuable insights into its binding mode. nih.gov The analysis, performed using AutoDock Vina implemented in LigandScout, revealed key pharmacophoric features responsible for the compound's activity. nih.gov
The primary interactions observed for compound 21a include:
Hydrophobic Interactions: The 4-fluorophenyl substituent at the C3 position of the isoxazole ring engages in a hydrophobic interaction with the amino acid residue Phe351. nih.gov Additional hydrophobic interactions were indicated with Val381 and Leu557.
Hydrogen Bonding: The trifluoromethyl group at the C6 position is predicted to form hydrogen bonds with Lys432 and Tyr356. nih.gov
These interactions are visually represented by yellow spheres for hydrophobic features and red arrows for hydrogen bonds in pharmacophore models. nih.gov
Virtual Screening and Hit Identification:
The development of the compound library was guided by these computational models. nih.gov The screening of this library led to the identification of several active compounds, with 21a emerging as the best-in-class agonist, exhibiting an EC50 value of 7.8 μM for TLR7. acs.org Further exploration of the chemical space around the C4 position by introducing different amines was also guided by these initial findings. nih.gov For instance, derivatives with a 3-methylpiperidine (B147322) ring at C4 showed potent TLR7 agonist activity, with EC50 values ranging from 7.8 to 25.3 μM. acs.org
The following table summarizes the activity of key compounds from the screening campaign.
| Compound | Substituent at C4 | TLR7 EC50 (μM) |
| 21a | 3-methylpiperidine | 7.8 |
| 24a | 3-methylpiperidine (with cyclopropyl (B3062369) at C3) | 25.3 |
This data underscores the utility of pharmacophore modeling and virtual screening in identifying and optimizing this compound derivatives as TLR7 agonists.
In Silico Prediction of Receptor Selectivity
A significant aspect of the development of this compound-based TLR7 agonists is their selectivity over other Toll-like receptors, particularly the closely related TLR8. While computational docking studies have been successfully employed to understand the binding of these compounds to TLR7, the prediction of their selectivity for TLR7 over TLR8 has been primarily confirmed through experimental evaluation rather than detailed comparative in silico modeling. nih.govacs.org
Experimental Confirmation of Selectivity:
To assess the selectivity of the synthesized 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine derivatives, all active compounds were evaluated for their agonist activity on a human embryonic kidney (HEK293) cell line co-transfected with the human TLR8 gene. nih.govacs.org The results of these assays were definitive: none of the tested compounds exhibited any activity at TLR8. nih.govacs.org This experimental finding establishes the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine scaffold as a novel class of selective TLR7 agonists. nih.govacs.org
The selective nature of these compounds is a critical attribute, as non-selective activation of TLRs can lead to undesirable side effects. The successful identification of a TLR7-selective chemotype highlights the potential of the this compound scaffold for the development of targeted immunomodulatory therapies. nih.gov
While the precise structural and energetic basis for this selectivity from a purely computational predictive standpoint is not extensively detailed in the available literature, the experimental data provides a clear and crucial piece of information for the further development of these compounds. The lack of TLR8 activity suggests that subtle differences in the ligand-binding domains of TLR7 and TLR8 are sufficient to preclude the binding of these isoxazolo[5,4-d]pyrimidine derivatives to TLR8. Future computational studies involving comparative docking and molecular dynamics simulations of these compounds with both TLR7 and TLR8 could provide a more detailed in silico explanation for this observed selectivity.
Future Directions and Research Perspectives on Isoxazolo 5,4 D Pyrimidin 4 Amine
Exploration of Novel Biological Targets
While initial research has identified key targets, the full biological activity spectrum of the isoxazolo[5,4-d]pyrimidine (B13100350) scaffold remains an active area of investigation. Future efforts will likely focus on identifying and validating novel molecular targets to broaden the therapeutic applications of these compounds.
Recent studies have successfully designed and synthesized a series of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines as selective agonists for Toll-like Receptor 7 (TLR7). acs.orgacs.org TLR7 is a crucial component of the innate immune system that recognizes single-stranded viral RNA, and its activation can trigger a potent immune response. nih.gov The most effective compound from this series, agonist 21a , demonstrated an EC₅₀ value of 7.8 μM and was shown to induce the secretion of several cytokines, including IL-1β, IL-12p70, IL-8, and TNF-α, highlighting its potential for immunotherapy and as a vaccine adjuvant. acs.orgnih.gov Importantly, these compounds showed high selectivity for TLR7 over the closely related TLR8. nih.gov
Beyond TLR7, the broader isoxazolo[5,4-d]pyrimidine class has shown affinity for other significant biological targets. A separate series of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives were designed as potent inhibitors of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. nih.gov One derivative exhibited a strong FXa inhibitory activity with an IC₅₀ of 0.013μM and excellent anticoagulant effects, suggesting the scaffold's potential in developing new antithrombotic agents. nih.gov Furthermore, related oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in anti-angiogenic cancer therapy. nih.govresearchgate.net This suggests that with structural modifications, the isoxazolo[5,4-d]pyrimidine core could also be directed to target protein kinases involved in cancer.
| Biological Target | Specific Derivative Class | Key Research Finding |
|---|---|---|
| Toll-like Receptor 7 (TLR7) | 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines | Identified as selective agonists with low micromolar potencies, inducing immune-stimulatory cytokine secretion. acs.orgnih.gov |
| Factor Xa (FXa) | Isoxazolo[5,4-d]pyrimidin-4(5H)-ones | Demonstrated potent inhibitory activity, suggesting applications as antithrombotic agents. nih.gov |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Oxazolo[5,4-d]pyrimidines (related scaffold) | In silico and in vitro studies suggest potential inhibitory activity, relevant for anticancer applications. nih.govresearchgate.net |
Development of Advanced Synthetic Strategies for Complex Analogues
The creation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of the isoxazolo[5,4-d]pyrimidine scaffold. Future research will require advanced and efficient synthetic strategies to generate more complex and diverse analogues.
A recently developed multi-step synthesis provides a robust pathway to access 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines. acs.org The synthesis begins with commercially available aldehydes or carboxylic acids. The key steps include:
Conversion of aldehydes or acid-derived Weinreb amides into corresponding oximes by reaction with hydroxylamine (B1172632). acs.orgnih.gov
Transformation of the oximes into N-hydroxyimidoyl chlorides using N-chlorosuccinimide. acs.orgnih.gov
A cyclization reaction with 2-cyanoacetamide (B1669375) to form a 5-aminoisoxazole-4-carboxamide (B1610676) intermediate. nih.gov
A second cyclization of this intermediate with ethyl trifluoroacetate (B77799) to construct the fused pyrimidine (B1678525) ring, yielding an isoxazolo[5,4-d]pyrimidin-4-ol. nih.gov
Conversion of the pyrimidinol to a chloro- or methanesulfonate-derivative, which then undergoes nucleophilic substitution with various amines to produce the final library of Isoxazolo[5,4-d]pyrimidin-4-amine analogues. nih.gov
Future synthetic work could focus on developing more convergent strategies, one-pot reactions, or employing flow chemistry to improve efficiency and scale. Furthermore, developing methods for late-stage functionalization would allow for the rapid diversification of complex core structures, accelerating the discovery of new bioactive molecules.
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
Modern drug discovery increasingly relies on computational tools to accelerate the design and optimization of lead compounds. The integration of artificial intelligence (AI) and machine learning (ML) represents a significant future direction for research on this compound.
In silico techniques, such as molecular docking, have already been applied to the related isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold to understand its binding interactions with the Factor Xa active site. nih.gov Docking studies revealed that the pyrimidone ring forms a critical π-π stacking interaction with a tyrosine residue (Tyr99) in the protein. nih.gov Similarly, for the related oxazolo[5,a-d]pyrimidine scaffold, molecular docking was used to predict the binding modes of derivatives to the VEGFR-2 active site. nih.govresearchgate.net
Future research can leverage more advanced computational approaches:
Predictive Modeling: AI/ML models can be trained on existing SAR data to predict the biological activity of novel, untested analogues, helping to prioritize which compounds to synthesize.
De Novo Design: Generative AI models can design entirely new Isoxazolo[5,4-d]pyrimidine derivatives optimized for specific properties, such as high target affinity and drug-like characteristics.
Pharmacokinetic Prediction: In silico ADME (absorption, distribution, metabolism, and excretion) models can be used to predict the pharmacokinetic properties of designed compounds early in the discovery process, reducing late-stage failures. nih.gov
By integrating these computational methods, researchers can navigate the vast chemical space more effectively, reducing the time and cost associated with discovering new drug candidates.
Strategic Development of Isoxazolo[5,4-D]pyrimidine as Chemical Probes
A chemical probe is a small molecule used to study and characterize biological systems and processes. The development of potent and selective Isoxazolo[5,4-d]pyrimidine derivatives makes them ideal candidates for use as chemical probes.
The selective TLR7 agonists derived from the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold are prime examples. acs.org These compounds can be used to:
Investigate Innate Immunity: As selective activators of TLR7, they allow researchers to probe the downstream signaling pathways and cellular responses mediated by this receptor without confounding activity from TLR8. nih.govnih.gov
Study Disease Mechanisms: They can be used in in vitro and in vivo models to explore the role of TLR7 activation in various diseases, including viral infections, cancer, and autoimmune disorders. acs.orgnih.gov
Target Validation: These probes help validate TLR7 as a therapeutic target for new immunomodulatory drugs.
Future work could involve developing photoaffinity-labeled or biotinylated versions of these compounds. Such probes would enable researchers to perform pull-down experiments to identify direct binding partners and further elucidate the molecular mechanisms of action of this chemical class.
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for Isoxazolo[5,4-D]pyrimidin-4-amine derivatives?
- The core structure comprises a fused isoxazole-pyrimidine system with an amine group at position 3. Substituents at positions 3 and 6 (e.g., trifluoromethyl, nitroaryl, or benzodioxolyl) significantly influence bioactivity. Characterization typically employs HPLC for purity (>98%) and ESI-HRMS for molecular weight confirmation (e.g., C₆H₆N₄O, MW 150.138) . ¹H/¹³C NMR resolves regiochemistry, such as distinguishing between 3-methyl and 4-amino substituents .
Q. What synthetic routes are commonly used to prepare this compound derivatives?
- A general method involves cyclocondensation of substituted precursors under reflux. For example, derivatives like 3-(3-nitrophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine are synthesized via nucleophilic substitution with amines (e.g., 3-methylpiperidine or isobutylamine) in dioxane at 105–110°C, yielding products with 8–84% efficiency . Halogenated intermediates (e.g., 5-chloro-3-methylpyrazole-4-carbonyl chloride) are key for functionalization .
Q. How are this compound derivatives evaluated for biological activity in early-stage research?
- Initial screening focuses on target-specific assays , such as TLR7 agonism for immunomodulation. Compounds are tested for potency (EC₅₀) in cell-based models (e.g., human cancer cell lines) and validated via dose-response curves . Parallel ADME studies (e.g., microsome stability) prioritize candidates with favorable pharmacokinetics .
Advanced Research Questions
Q. How do substituents at positions 3 and 6 modulate the biological activity of this compound derivatives?
- Electron-withdrawing groups (e.g., trifluoromethyl at position 6) enhance metabolic stability and target binding. 3-Nitrophenyl substituents improve TLR7 selectivity, while benzodioxolyl groups increase lipophilicity, affecting membrane permeability . SAR studies correlate substituent electronic profiles (via DFT calculations ) with activity, guiding rational design .
Q. What strategies resolve low yields in the synthesis of this compound derivatives?
- Low yields (e.g., 8–12% for benzodioxolyl derivatives) often arise from steric hindrance or competing side reactions. Optimization includes solvent-free conditions to enhance reaction efficiency or ultrasonic irradiation to accelerate cyclization . Catalytic systems (e.g., iodine) improve regioselectivity in heterocyclic ring formation .
Q. How can computational methods enhance the design of this compound-based therapeutics?
- Molecular docking identifies key interactions with targets like TLR7 or PI3K. DFT studies predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer for binding . QSAR models integrate substituent descriptors (e.g., Hammett constants) to prioritize analogs with higher predicted activity .
Q. How should researchers address contradictory data in biological assays for this compound derivatives?
- Discrepancies in IC₅₀ values (e.g., TLR7 vs. off-target effects) require orthogonal validation (e.g., CRISPR-mediated target knockout). Proteomic profiling or kinase panel screening clarifies selectivity . Batch-to-batch variability in purity (>98% by HPLC) must be ruled out .
Methodological Resources
- Structural Confirmation : Use X-ray crystallography (e.g., for regioisomers of halogenated derivatives) to resolve ambiguous NMR assignments .
- Activity Profiling : Combine in vitro invasion/migration assays (e.g., MDA-MB-231 cells) with in vivo models (e.g., sea urchin embryos) for translational relevance .
- Synthetic Scalability : Explore one-pot multicomponent reactions to reduce intermediate isolation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
